2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the benzoxadiazole moiety, and the morpholine group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Benzoxadiazole Moiety: This involves the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.
Attachment of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with biological molecules, leading to changes in their function. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-morpholin-4-yl-phenylamine
- 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Uniqueness
2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide is unique due to its combination of a furan ring, benzoxadiazole moiety, and morpholine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2,5-dimethyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)furan-3-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-10-9-12(11(2)24-10)17(22)18-13-3-4-14(16-15(13)19-25-20-16)21-5-7-23-8-6-21/h3-4,9H,5-8H2,1-2H3,(H,18,22) |
InChI Key |
UASKWJBAYDUVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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